molecular formula C20H21NO2 B2700665 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate CAS No. 300588-68-5

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate

Cat. No. B2700665
CAS RN: 300588-68-5
M. Wt: 307.393
InChI Key: VHFBMAKHNZTQAA-UHFFFAOYSA-N
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Description

“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate” is a chemical compound with the molecular formula C20H21NO2 . It is also known by several synonyms such as BAS 00388426, ZINC00332733, STOCK1S-02470, and others .


Synthesis Analysis

The synthesis of related compounds, such as 2,2,4-trimethyl-1,2-dihydroquinolines, has been studied extensively. A common method involves the heterogeneous catalytic condensation of aniline with acetone . The reaction conditions are optimized, and a plausible reaction mechanistic pathway is derived from FT-IR and GC–MS data .


Chemical Reactions Analysis

While specific chemical reactions involving “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate” are not found in the searched resources, related compounds such as 2,2,4-trimethyl-1,2-dihydroquinolines have been studied. These compounds are synthesized through various reactions involving aryl amines with several classes of organic compounds like ketones, α,β-unsaturated ketones, 2,2-dimethoxy propane, alkynes, α-ketoester in the presence of Lewis and Brønsted acid catalysts .

Scientific Research Applications

properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14-13-20(2,3)21-18-10-9-16(12-17(14)18)23-19(22)11-15-7-5-4-6-8-15/h4-10,12-13,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFBMAKHNZTQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)CC3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate

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